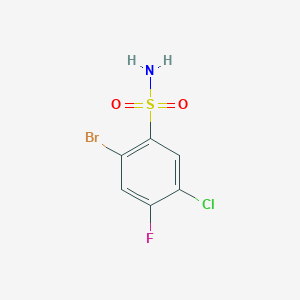

![molecular formula C24H21N3O3S2 B2706947 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide CAS No. 865176-53-0](/img/structure/B2706947.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide

カタログ番号 B2706947

CAS番号:

865176-53-0

分子量: 463.57

InChIキー: MOJXCBBLRFYWAJ-LCUIJRPUSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazole derivatives are often synthesized via cyclization of 2-aminobenzenethiols . The presence of the allyl group suggests that an allylation reaction may be involved in its synthesis .Molecular Structure Analysis

The molecule contains a benzothiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of the allyl group could introduce some stereochemical considerations due to its ability to exist in different conformations .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions to form triazole derivatives .科学的研究の応用

- This compound exhibits interesting reactivity due to its conjugated system and functional groups. Researchers have explored its behavior in solvent-dependent reactions, such as regio- and stereo-selective reactions with 3-formylchromones and 2-aminobenzothiazoles . These reactions yield imines and 2-alkoxy-3-enamines, with selectivity for the Z-isomer. Additionally, 2-alkoxy-3-enamines undergo transacetalization with various alcohols. Notably, these reactions occur without the need for external catalysts, making them cost-effective and environmentally friendly.

- The compound’s π-conjugated system makes it suitable for photocatalysis. Researchers have explored visible light-induced radical allylic silylation of allyl acetates and chlorides using organophotocatalysis. This metal-free approach synthesizes functionalized allylsilanes, eliminating the need for metal reagents or catalysts . The compound’s unique structure contributes to its reactivity in these transformations.

- N-benzyl-2-methyl-4-nitroaniline (BNA), a derivative of this compound, has been studied for its nonlinear optical (NLO) properties. Researchers investigated the influence of polar protic and aprotic solvents on BNA crystal growth. Solvent choice significantly affects crystal morphology and quality. BNA crystals grown from specific polar aprotic solvents exhibited higher terahertz (THz) efficiency, highlighting the importance of solvent selection in NLO materials .

- Boronic acids and their esters, including compounds like this one, are relevant for drug design and neutron capture therapy. However, their stability in water remains a challenge. Researchers have explored the susceptibility to hydrolysis of phenylboronic pinacol esters, emphasizing the need for stability-enhancing modifications . While not directly about this compound, the insights apply to related structures.

Organic Synthesis and Chemical Reactions

Photocatalysis and Functionalization

Crystal Growth and Nonlinear Optical Properties

Drug Design and Stability

将来の方向性

特性

IUPAC Name |

4-benzyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c1-2-14-27-21-13-12-20(32(25,29)30)16-22(21)31-24(27)26-23(28)19-10-8-18(9-11-19)15-17-6-4-3-5-7-17/h2-13,16H,1,14-15H2,(H2,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJXCBBLRFYWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2706864.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)

![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)

![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)

![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)

![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2706884.png)

![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)

![4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2706886.png)